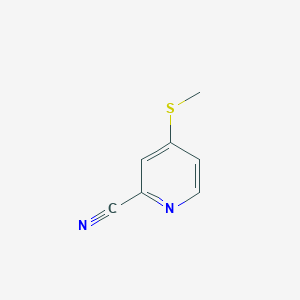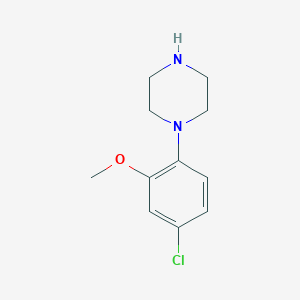
1-(4-Cloro-2-metoxifenil)piperazina
Descripción general
Descripción
1-(4-Chloro-2-methoxyphenyl)piperazine (CMPP) is a synthetic compound that has been studied for its potential biomedical applications. CMPP has been used in scientific research to study its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis de Imidazol Tetra-Sustituido
Este compuesto se puede utilizar en la síntesis de imidazol tetra-sustituido . La reacción implica benzilo, 5-bromosalicilaldehído, acetato de amonio y anisidina .
Actividad antioxidante
El imidazol sintetizado ha sido evaluado por sus actividades antioxidantes . Los resultados mostraron que el compuesto tiene una mejor actividad antioxidante que sus complejos metálicos .
Eficacia antimicrobiana
El compuesto y sus complejos metálicos se han probado para sus actividades antimicrobianas . Se encontró que los complejos metálicos eran más dañinos para varias cepas de bacterias y hongos en comparación con el ligando .
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular basados en los valores de energía de unión . Estos estudios apoyaron los resultados experimentales de las actividades antioxidantes de los compuestos .
Estudios de transferencia de carga
Se observó una clara transferencia de carga intramolecular en el ligando y sus complejos metálicos . Los valores integrales de transferencia para los huecos se encontraron que eran más altos que las integrales de transferencia de electrones, lo que indica que el ligando sería un mejor transportador de huecos .
Funcionalización de cetonas pirazolylvinílicas
1-(2-Metoxifenil)piperazina se puede utilizar para funcionalizar cetonas pirazolylvinílicas mediante la reacción de adición de Aza-Michael .
Preparación de derivados de la base de Tröger sustituidos con aminas cíclicas
Este compuesto también se puede utilizar para preparar derivados de la base de Tröger sustituidos con aminas cíclicas .
Mecanismo De Acción
Target of Action
1-(4-Chloro-2-methoxyphenyl)piperazine is a derivative of piperazine, which is known to have stimulant effects . The primary targets of this compound are the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating mood, anxiety, and cognitive functions .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . Furthermore, piperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP) have been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists, and 1-(4-Chloro-2-methoxyphenyl)piperazine has also been demonstrated to act in this way .
Biochemical Pathways
The affected biochemical pathways involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, 1-(4-Chloro-2-methoxyphenyl)piperazine can alter the balance of these chemicals in the brain . This can lead to changes in mood, anxiety, and cognitive functions .
Pharmacokinetics
It’s known that piperazine derivatives are typically metabolized in the liver and excreted via the kidneys
Result of Action
The result of the action of 1-(4-Chloro-2-methoxyphenyl)piperazine is the alteration of the balance of monoamine neurotransmitters in the brain . This can lead to changes in mood, anxiety, and cognitive functions . It’s important to note that while this compound has a mechanism of action similar to amphetamines, it is much less potent and is thought to have relatively insignificant abuse potential .
Propiedades
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEWXFSLNGJJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578793 | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89989-01-5 | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)
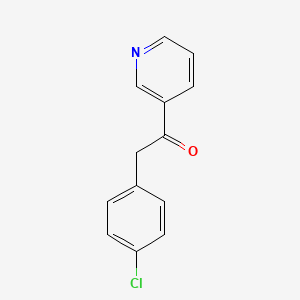

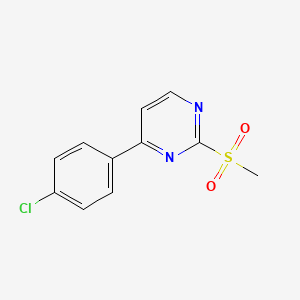
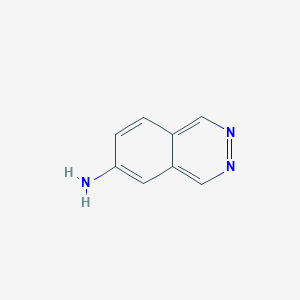

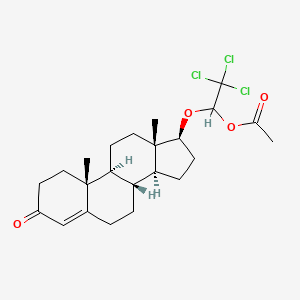
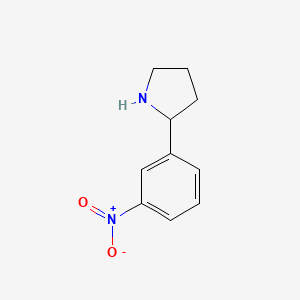
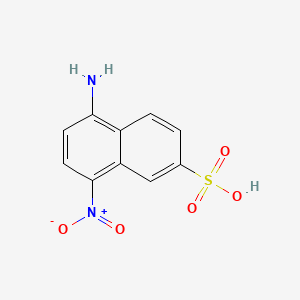
![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
